molecular formula C9H4Cl4F3NO B4622347 2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4622347
M. Wt: 340.9 g/mol
InChI Key: KMRPWDJHWKHRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with the molecular formula C9H7ClF3NO. It is characterized by the presence of both chloro and trifluoromethyl groups attached to a phenyl ring, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with trichloroacetyl chloride. This reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: It can be oxidized to form more complex structures with additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of azides or thiocyanates.

    Reduction: Formation of primary or secondary amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2,2,2-Trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity profile.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and trifluoromethyl groups enhances its ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroacetanilide: Similar structure but lacks the trifluoromethyl group.

    4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an acetamide group.

    2-Chloro-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)benzamide: More complex structure with additional functional groups.

Uniqueness

2,2,2-Trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is unique due to the combination of chloro and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications.

Properties

IUPAC Name

2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl4F3NO/c10-4-1-2-6(5(3-4)9(14,15)16)17-7(18)8(11,12)13/h1-3H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRPWDJHWKHRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.